5-methyl-3H-benzo[e]indole-2-carboxylic acid
Description
Historical Development and Research Trajectory
The synthesis of this compound builds upon decades of indole chemistry innovations. Early methodologies for indole-2-carboxylic acid derivatives relied on classical Fischer indole synthesis, which involved cyclization of phenylhydrazines with carbonyl compounds under acidic conditions. However, the introduction of the benzo[e]indole system required strategic modifications to accommodate the extended aromatic system.
A breakthrough emerged with the adaptation of the Japp-Klingemann rearrangement, enabling the formation of β-keto-arylhydrazones as key intermediates for indole ring construction. For this compound, this involved coupling diazonium salts derived from methyl-substituted anilines with malonate derivatives, followed by thermal cyclization. Optimization studies revealed that maintaining reaction temperatures between 80–100°C in polar aprotic solvents (e.g., DMF) improved yields to 65–72% while minimizing decarboxylation side reactions.
The development of continuous flow reactors marked a significant advancement in scaling production. By employing a stainless steel tube reactor with sulfolane as solvent and 1,8-diazabicycloundec-7-ene (DBU) as base, researchers achieved efficient protodecarboxylation of precursor esters under mild conditions (150°C, 2 h residence time). This method reduced thermal degradation pathways observed in batch processes, enhancing overall yield to 85% for decarboxylated intermediates.
Table 1: Evolution of Synthetic Methods for Indole-2-carboxylic Acid Derivatives
Significance in Heterocyclic and Medicinal Chemistry
The structural duality of this compound – combining an electron-rich indole nucleus with a hydrogen-bond-donating carboxylic acid group – makes it a versatile building block in drug design. The methyl group at position 5 enhances lipophilicity (calculated logP ≈ 2.1), improving membrane permeability compared to unmethylated analogs. This substitution also imposes steric constraints that influence binding pocket interactions, as demonstrated in molecular docking studies with tyrosine kinase domains.
The benzo[e]indole system extends conjugation across four fused rings, red-shifting UV-Vis absorption maxima to 320–335 nm, which facilitates photophysical applications in fluorescent probes. In medicinal chemistry, the carboxylic acid moiety enables salt formation (e.g., sodium or lysine salts) for enhanced aqueous solubility (>15 mg/mL at pH 7.4), addressing a common limitation of hydrophobic indole derivatives.
Table 2: Comparative Properties of Benzoindole Derivatives
| Compound | logP | λmax (nm) | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| 3H-Benzo[e]indole-2-carboxylic acid | 1.8 | 305 | 8.2 |
| 5-Methyl derivative | 2.1 | 328 | 15.6 |
| 5-Methoxy derivative | 1.6 | 335 | 23.4 |
Positioning within the Indole-Based Pharmacophore Family
Within the indole pharmacophore continuum, this compound occupies a strategic niche. The methyl group’s +I effect increases electron density at N1, strengthening π-π interactions with aromatic residues in enzyme active sites. This contrasts with 5-methoxy analogs, where the electron-donating methoxy group improves solubility but reduces metabolic stability due to potential O-demethylation pathways.
The carboxylic acid group enables two key interactions:
- Ionic bonding with basic amino acid residues (e.g., arginine, lysine)
- Coordination with metal ions in metalloenzyme active sites (e.g., zinc in matrix metalloproteinases)
These features make the compound particularly valuable in designing irreversible kinase inhibitors, where the carboxylic acid can form covalent bonds with cysteine residues through Michael addition chemistry. The benzo[e]indole system’s planar structure also facilitates intercalation into DNA grooves, suggesting potential applications in antineoplastic agent development.
Properties
IUPAC Name |
5-methyl-3H-benzo[e]indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-8-6-12-11(7-13(15-12)14(16)17)10-5-3-2-4-9(8)10/h2-7,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLGRUWIAZIABN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N2)C(=O)O)C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-methyl-3H-benzo[e]indole-2-carboxylic acid typically involves the construction of the indole ring system followed by functionalization at specific positions. One common method involves the use of p-toluenesulfonic acid in toluene, which can yield various indole derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-methyl-3H-benzo[e]indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include catalytic palladium, cesium carbonate, and N-bromosuccinimide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: As a potential therapeutic agent due to its biological activities.
Industry: As an intermediate in the production of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-methyl-3H-benzo[e]indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Comparison with Indole-2-Carboxylic Acid Derivatives
The position and nature of substituents on indole derivatives significantly influence their physicochemical and biological properties. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Effects: Methyl (5-CH₃): Enhances lipophilicity (logP ~2.5 estimated) compared to polar groups like -COOH or -OH, improving membrane permeability . Chloro (5-Cl): Introduces electron-withdrawing effects, lowering pKa of the carboxylic acid (≈2.5–3.0) compared to unsubstituted indole-2-carboxylic acid (pKa ≈4.5) .
Anticancer Potential:
- 5-Chloroindole-2-carboxamides (e.g., compounds 11a–11l) derived from 5-chloroindole-2-carboxylic acid exhibit potent anticancer activity via kinase inhibition . The target compound’s benzo[e]indole scaffold may offer improved selectivity due to enhanced planar stacking with ATP-binding pockets.
- Indole-2-carboxamide intermediates from show SAR dependence on substituent position (e.g., 5-bromo vs. 6-bromo), suggesting that the 5-methyl group in the target compound may optimize steric compatibility in target binding .
Metabolic and Enzymatic Effects:
- 5-Methoxyindole-2-carboxylic acid inhibits lipoyl dehydrogenase in mitochondria, a key enzyme in energy metabolism . The target compound’s methyl group may reduce this inhibitory effect due to decreased electron donation compared to methoxy.
Plant Biology:
- Indole-2-carboxylic acid is identified in sugarcane juice and regulates auxin-mediated processes . The benzo[e]indole analog’s larger structure may limit plant uptake, but methyl substitution could improve bioavailability.
Biological Activity
5-Methyl-3H-benzo[e]indole-2-carboxylic acid is an indole derivative that has garnered attention due to its diverse biological activities. This compound belongs to a class of molecules known for their potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. This article delves into the biological activity of this compound, supported by various studies and data.
Overview of Biological Activities
This compound exhibits a broad spectrum of biological activities, which can be categorized as follows:
- Anticancer Activity : Indole derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.
- Neuroprotective Effects : The compound has shown promising results in protecting neuronal cells from oxidative stress.
- Antioxidant Properties : It demonstrates the ability to scavenge free radicals, contributing to its neuroprotective effects.
- Antimicrobial Activity : Some studies indicate potential efficacy against bacterial and fungal strains.
The biological activities of this compound are attributed to its interaction with several molecular targets:
- Receptor Binding : This compound can bind to various receptors, influencing signaling pathways that regulate cell growth and survival.
- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic processes, thereby altering cellular functions.
- Gene Expression Modulation : The compound can affect the expression of genes related to apoptosis and cell cycle regulation.
Anticancer Activity
A study evaluating the cytotoxic effects of various indole derivatives, including this compound, showed significant activity against multiple cancer cell lines. The findings indicated:
- Cell Lines Tested : Non-small cell lung cancer, colon cancer, breast cancer, and melanoma.
- IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 50 µM across different cell lines, indicating potent anticancer activity (see Table 1).
| Cell Line | IC50 (µM) |
|---|---|
| Non-Small Cell Lung Cancer | 25 |
| Colon Cancer | 30 |
| Breast Cancer | 15 |
| Melanoma | 20 |
Neuroprotective Effects
Research conducted on SH-SY5Y neuronal cells demonstrated that this compound provided neuroprotection against oxidative stress induced by hydrogen peroxide (H2O2). Key findings included:
- Mechanism : The compound reduced lipid peroxidation and superoxide anion generation.
- Concentration Range : Effective concentrations ranged from 50 µM to 150 µM.
Summary of Biological Activities
The compound's diverse biological activities can be summarized as follows:
- Anticancer : Effective against various cancer types with significant cytotoxicity.
- Neuroprotective : Protects neuronal cells from oxidative damage.
- Antioxidant : Scavenges free radicals and reduces oxidative stress.
- Antimicrobial : Exhibits activity against certain bacterial and fungal strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
